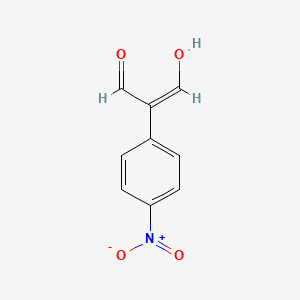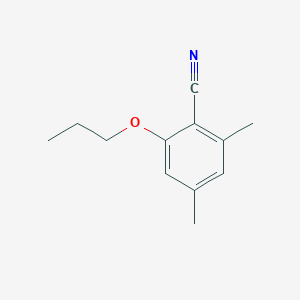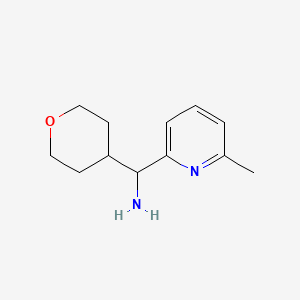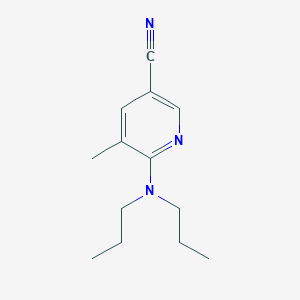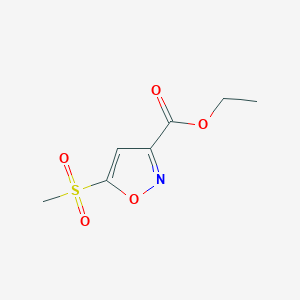![molecular formula C9H7N3O2 B15228151 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by a fused pyrimidine ring system with a keto group at the 4-position and a carboxamide group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrimidine precursors with suitable reagents. One common method includes the reaction of pyrimidine derivatives with formamide under controlled conditions to introduce the carboxamide group . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with similar structural features.
Quinazoline: A heterocyclic compound with a fused benzene and pyrimidine ring system.
Furo[2,3-d]pyrimidine: A fused pyrimidine derivative with a furan ring
Uniqueness
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a keto and carboxamide group.
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)6-5-11-7-3-1-2-4-12(7)9(6)14/h1-5H,(H2,10,13) |
Clé InChI |
JKOKNGJSLCNFKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
